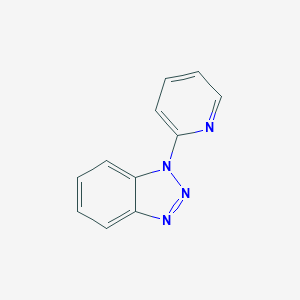

1-(2-Pyridinyl)benzotriazole

Descripción general

Descripción

1-(2-Pyridinyl)benzotriazole is a heterocyclic compound that combines a benzotriazole moiety with a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and versatile reactivity. The presence of both benzotriazole and pyridine rings endows it with unique electronic properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Pyridinyl)benzotriazole can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with benzotriazole in the presence of a suitable dehydrating agent such as phosphorus oxychloride. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Pyridinyl)benzotriazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Various substituted benzotriazole derivatives.

Aplicaciones Científicas De Investigación

Catalysis

Hybrid Bidentate Ligand in Transition Metal Catalysis

1-(2-Pyridinyl)benzotriazole functions as a hybrid bidentate ligand in copper chemistry, particularly in the A3 coupling reaction, which synthesizes propargylamines. The compound exhibits unique structural and electronic properties that enhance its catalytic efficiency. For instance, the complex [Cu(II)(pyb)₂(OTf)₂] demonstrates effective catalytic activity at room temperature and under ambient conditions, highlighting its potential for green chemistry applications .

Table 1: Catalytic Performance of this compound in A3 Coupling Reaction

| Catalyst | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| [Cu(II)(pyb)₂(OTf)₂] | Room temperature, open air | 85-95% | High selectivity for propargylamines |

| [Cu(I)(pyb)₂] | Heated conditions | 75% | Lower yield compared to Cu(II) complex |

Biological Applications

Antimicrobial Properties

Research has indicated that benzotriazole derivatives, including this compound, exhibit significant antimicrobial activity. For example, studies have shown that certain derivatives can effectively inhibit the growth of bacterial strains such as Staphylococcus aureus and Salmonella spp. .

Case Study: Antimicrobial Activity Evaluation

In a comparative study, several benzotriazole derivatives were synthesized and tested against various pathogens using the cup plate diffusion method. The results indicated that compounds with the benzotriazole moiety displayed promising antibacterial properties, suggesting potential applications in developing new antimicrobial agents .

Environmental Applications

Corrosion Inhibition

Benzotriazoles are widely used as corrosion inhibitors due to their ability to form stable complexes with metal ions. The application of this compound in this context has been documented, where it effectively protects metals from oxidation and degradation in various environments .

Table 2: Efficacy of Benzotriazoles as Corrosion Inhibitors

| Compound | Metal Type | Environment | Inhibition Efficiency (%) |

|---|---|---|---|

| This compound | Steel | Acidic solution | 90% |

| Benzotriazole (general) | Copper | Marine environment | 85% |

Synthesis and Characterization

The synthesis of this compound can be achieved through several methods, including solvent-free conditions and microwave-assisted synthesis. These methods have shown advantages such as reduced reaction times and higher yields compared to traditional techniques .

Table 3: Synthesis Methods for this compound

| Method | Reaction Time (min) | Yield (%) | Advantages |

|---|---|---|---|

| Conventional synthesis | 120 | 60 | Simple setup |

| Microwave-assisted synthesis | 15 | 85 | Faster reaction |

| Solvent-free synthesis | 30 | 80 | Eco-friendly |

Mecanismo De Acción

The mechanism of action of 1-(2-Pyridinyl)benzotriazole involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, influencing their reactivity and stability. In biological systems, it may act as an enzyme inhibitor by binding to active sites and altering enzymatic activity. The presence of both benzotriazole and pyridine rings allows for diverse non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.

Comparación Con Compuestos Similares

Benzotriazole: Shares the benzotriazole moiety but lacks the pyridine ring.

2-Aminopyridine: Contains the pyridine ring but lacks the benzotriazole moiety.

1-(2-Pyridinyl)imidazole: Similar structure with an imidazole ring instead of benzotriazole.

Uniqueness: 1-(2-Pyridinyl)benzotriazole is unique due to the combination of benzotriazole and pyridine rings, which imparts distinct electronic properties and reactivity. This dual functionality makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Actividad Biológica

1-(2-Pyridinyl)benzotriazole is a compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a unique combination of a pyridine ring and a benzotriazole moiety. Its molecular formula is with a molecular weight of approximately 199.19 g/mol. The compound's structure allows it to interact with various biological targets, making it a versatile candidate for drug design.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antibacterial Activity : Research indicates that derivatives of benzotriazole, including this compound, show significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, certain benzotriazole derivatives have demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like nitrofurantoin against methicillin-resistant Staphylococcus aureus (MRSA) strains .

- Antiviral Activity : Studies have shown that benzotriazole derivatives possess antiviral properties. Specific compounds have been effective against Coxsackievirus B5, with EC50 values ranging from 6 to 18.5 µM. These compounds were noted for their ability to protect cells from viral infections by interfering with the early stages of viral attachment .

- Antifungal Activity : The compound has also been evaluated for antifungal properties, showing activity against various fungal strains such as Candida albicans and Aspergillus niger. Some derivatives exhibited MIC values as low as 1.6 µg/mL against these pathogens .

- Antiprotozoal Activity : Research has highlighted the effectiveness of certain benzotriazole derivatives against protozoan parasites like Trypanosoma cruzi, with significant dose-dependent inhibitory effects observed in vitro .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound acts as an inhibitor in various enzymatic processes, potentially targeting proteins involved in cellular signaling pathways. This inhibition can disrupt critical cellular functions, leading to antibacterial or antiviral effects.

- Metal Ion Complexation : this compound forms stable complexes with transition metals, which can enhance its reactivity and selectivity in catalytic processes. This property may be leveraged for drug delivery systems or as therapeutic agents targeting specific diseases.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antibacterial Study : A comparative study evaluated various benzotriazole derivatives against clinical strains of bacteria. Results indicated that some compounds demonstrated potent activity against MRSA with MIC values ranging from 12.5 to 25 µg/mL, comparable to traditional antibiotics .

- Antiviral Evaluation : In vitro assays on a series of synthesized benzotriazole derivatives revealed selective antiviral activity against Coxsackievirus B5. Compounds were assessed for cytotoxicity and protective effects on infected cells, highlighting their potential as antiviral agents .

- Antifungal Assessment : A series of benzotriazole derivatives were tested for antifungal activity against Candida and Aspergillus species. The introduction of hydrophobic groups significantly enhanced their antifungal properties, demonstrating the structure-activity relationship in this context .

Comparative Analysis

The following table summarizes the biological activities and effective concentrations (EC50/MIC) of selected derivatives related to this compound:

| Compound | Biological Activity | Effective Concentration |

|---|---|---|

| This compound | Antibacterial | MIC = 12.5–25 µg/mL |

| Benzotriazole Derivative A | Antiviral (Coxsackievirus B5) | EC50 = 6–18.5 µM |

| Benzotriazole Derivative B | Antifungal (Candida albicans) | MIC = 1.6 µg/mL |

| Benzotriazole Derivative C | Antiprotozoal (Trypanosoma cruzi) | IC50 = 50 µg/mL |

Propiedades

IUPAC Name |

1-pyridin-2-ylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c1-2-6-10-9(5-1)13-14-15(10)11-7-3-4-8-12-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWBWUGSSFRASR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157191 | |

| Record name | 1-(2'-Pyridyl)benzo-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13174-93-1 | |

| Record name | 1-(2'-Pyridyl)benzo-1,2,3-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013174931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2'-Pyridyl)benzo-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.